5-Bromo-7-fluoro-chromane-8-carbonitrile is a synthetic organic compound belonging to the chromane family, characterized by its unique combination of bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical methods, often starting from commercially available precursors such as indanone or other chromane derivatives. The synthesis typically involves multi-step reactions that introduce the bromine and fluorine substituents along with the carbonitrile functional group.
5-Bromo-7-fluoro-chromane-8-carbonitrile is classified as a heterocyclic compound, specifically a substituted chromane. Chromanes are cyclic compounds that contain an oxygen atom in their ring structure, which contributes to their diverse chemical properties and biological activities.
The synthesis of 5-Bromo-7-fluoro-chromane-8-carbonitrile generally follows a multi-step synthetic route. Key methods include:
The synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. Techniques such as thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product identity .
The molecular structure of 5-Bromo-7-fluoro-chromane-8-carbonitrile can be represented as follows:
The chromane core consists of a benzene ring fused to a tetrahydrofuran ring containing an oxygen atom. The presence of bromine at the fifth position and fluorine at the seventh position significantly influences its chemical reactivity and biological properties.
5-Bromo-7-fluoro-chromane-8-carbonitrile participates in various chemical reactions typical of nitriles and halogenated compounds:
The reactivity of 5-Bromo-7-fluoro-chromane-8-carbonitrile is influenced by the electronic effects of the bromine and fluorine substituents, which can stabilize or destabilize intermediates formed during these reactions.
The mechanism of action for 5-Bromo-7-fluoro-chromane-8-carbonitrile in biological systems is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Further studies are required to elucidate the precise mechanisms at play, including kinetic studies and binding affinity assessments using techniques like surface plasmon resonance or isothermal titration calorimetry.
Relevant data on these properties can be gathered from experimental studies or literature reports .
5-Bromo-7-fluoro-chromane-8-carbonitrile has potential applications in various scientific fields:
Further research into its biological activities could lead to significant advancements in drug discovery and development .
Convergent synthesis represents a cornerstone in constructing the chromane scaffold of 5-Bromo-7-fluoro-chromane-8-carbonitrile (Molecular Formula: C₁₀H₇BrFNO; MW: 256.07 g/mol [1] [4]). This approach strategically couples pre-formed molecular fragments to streamline access to the target structure. A validated route involves the union of Fragment B-I (chromane-containing) with Fragment A-I or A-II (PKC binding domain analogues) [3]. Fragment B-I synthesis initiates with the preparation of bromodiene intermediate 5 (tert-butyl 3-bromo-2-fluorobenzoate), which undergoes intramolecular Heck cyclization to establish the chromane oxygen heterocycle [3]. Subsequent ozonolysis cleaves terminal olefins to yield keto-aldehyde 7, followed by Pinnick oxidation and diazomethane treatment to furnish Fragment B-I as a carboxylic acid ready for esterification [3]. This convergent design circumvents linear synthesis bottlenecks, enabling efficient diversification of the chromane core’s C8-position with the nitrile group – a crucial pharmacophore influencing lipophilicity and target binding [4].
Table 1: Key Building Blocks for Convergent Assembly
Fragment | Key Structural Features | Role in Chromane Assembly |
---|---|---|
Fragment A-I | C26-methylated PKC binding domain | Provides biological activity module |
Fragment A-II | C26-des-methyl PKC binding domain | Enhances binding affinity (Ki ~63nM) |
Fragment B-I | Chromane-8-carboxylic acid | Supplies core heterocyclic scaffold |
Bromodiene 5 | tert-Butyl 3-bromo-2-fluorobenzoate | Heck cyclization precursor |
The chromane core’s stereochemical integrity is secured via catalytic enantioselective double C-H allylation of 1,3-propanediol – a step generating chiral synthon 3 with C₂-symmetric architecture [3]. This transformation employs a palladium catalyst with chiral ligands to functionalize two equivalent C-H bonds sequentially, yielding the enantiomerically enriched diol with >90% enantiomeric excess (ee) under optimized conditions. The reaction mechanism involves directed C-H activation, where the diol’s oxygen atoms coordinate to palladium, enabling selective allylation at proximal methylene groups [3]. Mono-protection of diol 3 using tert-butyldimethylsilyl (TBS) chloride affords 4, whose alkoxide (generated via NaH deprotonation) attacks bromodiene 5 in a stereoretentive nucleophilic aromatic substitution (SNAr). This step installs the ether linkage while preserving the chromane precursor’s chiral framework essential for biological activity [3].
Table 2: Catalytic Systems for Enantioselective Allylation
Catalyst System | Substrate | ee (%) | Product Utility |
---|---|---|---|
Pd/Chiral N,N′-dioxide complex | 1,3-Propanediol | >90 | C₂-symmetric diol 3 |
Sc(OTf)₃/Ru-photoredox system | Aromatic aldehydes | 94 | Vicinal hydroxyamino alcohols |
Heck cyclization of bromodiene 5 constitutes the pivotal carbon-carbon bond-forming step that annulates the chromane ring. Under palladium catalysis (e.g., Pd(OAc)₂/PPh₃), the aryl bromide in 5 undergoes oxidative addition to Pd(0), followed by intramolecular migratory insertion into the pendant diene system [3] [9]. This forms a transient alkylpalladium species that undergoes β-hydride elimination to deliver chromane 6 as a single regioisomer. Critical parameters governing this transformation include:
Fluorine substitution at C7 electronically activates the aryl bromide toward oxidative addition while sterically directing cyclization away from the ortho-fluorine position, ensuring regiocontrol. Subsequent functionalization introduces the C8-nitrile via electrophilic cyanation or palladium-catalyzed cyanation of an 8-bromo intermediate [3] [4].
Fragment coupling methodologies enable systematic structure-activity relationship (SAR) exploration of 5-Bromo-7-fluoro-chromane-8-carbonitrile derivatives. The synthesis of bryostatin-inspired analogues exemplifies this strategy:1. Fragment Preparation:- Fragment A-II: Synthesized via hydrogen-mediated reductive coupling of glyoxal 1a and enyne 2b, establishing C20-C21 bond with stereocontrol [3]- Fragment B-I: Generated via the Heck cyclization/oxidation sequence outlined above2. Esterification: PyBroP-mediated coupling under Hunig’s base/DMAP activation links Fragment A-II and B-I via ester bond (85% yield) [3]3. Macrocyclization: Following acetonide deprotection and selective silylation, Yamaguchi lactonization of hydroxy acid 9 forms the 20-membered macrodiolide scaffold characteristic of bioactive analogues [3]
This modular approach permits late-stage diversification:
Table 3: Biological Activity of Fragment-Assembled Chromane Analogues
Analogue | Structural Feature | PKCα Binding Affinity (Ki) | Cellular Activity |
---|---|---|---|
WN-2 | C26-methyl, chromane core | Not reported | Toledo cell growth inhibition |
WN-3 | C26-des-methyl, chromane core | 63.9 nM | Enhanced potency vs. WN-2 |
WN-4 | C8-carboxylic acid | Not reported | Unique acid-driven solubility |
WN-7 | C26-des-methyl, optimized | 63.1 nM | Most potent Toledo cell inhibition |
These innovations underscore the synergy between catalytic methodology and fragment-based design in advancing chromane-based medicinal chemistry. The integration of enantioselective C-H functionalization, Heck cyclization, and fragment coupling provides a robust platform for synthesizing architecturally complex chromane derivatives with tailored biological properties [3] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0